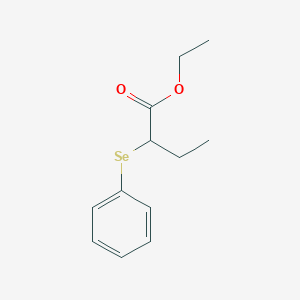![molecular formula C14H21ClN2O2 B14174012 N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea CAS No. 923027-22-9](/img/structure/B14174012.png)
N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” is a synthetic organic compound that belongs to the class of urea derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” typically involves the reaction of a chloroethylamine derivative with a substituted phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxybutyl group.
Reduction: Reduction reactions could target the urea moiety or the chloroethyl group.
Substitution: Nucleophilic substitution reactions are likely, especially at the chloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in various substituted urea compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules, particularly in the synthesis of pharmaceuticals or agrochemicals.
Biology
Biologically, derivatives of urea are often explored for their potential as enzyme inhibitors or as part of drug design efforts targeting specific proteins or pathways.
Medicine
In medicine, compounds like “N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” might be investigated for their anticancer properties, given the presence of the chloroethyl group, which is known to form DNA cross-links.
Industry
Industrially, such compounds could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For instance, if used as an anticancer agent, it might work by alkylating DNA, thereby preventing cell division. The molecular targets could include DNA itself or enzymes involved in DNA replication.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-Chloroethyl)-N’-phenylurea
- N-(2-Chloroethyl)-N’-[3-(4-methoxyphenyl)phenyl]urea
- N-(2-Chloroethyl)-N’-[3-(4-methoxyethyl)phenyl]urea
Uniqueness
“N-(2-Chloroethyl)-N’-[3-(4-methoxybutyl)phenyl]urea” is unique due to the specific substitution pattern on the phenyl ring and the presence of the methoxybutyl group. This structural uniqueness could impart different physical, chemical, and biological properties compared to its analogs.
Eigenschaften
CAS-Nummer |
923027-22-9 |
|---|---|
Molekularformel |
C14H21ClN2O2 |
Molekulargewicht |
284.78 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-[3-(4-methoxybutyl)phenyl]urea |
InChI |
InChI=1S/C14H21ClN2O2/c1-19-10-3-2-5-12-6-4-7-13(11-12)17-14(18)16-9-8-15/h4,6-7,11H,2-3,5,8-10H2,1H3,(H2,16,17,18) |
InChI-Schlüssel |
MEDXKJGHHGDXFR-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCCC1=CC(=CC=C1)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-[(2-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-phenylurea](/img/structure/B14173949.png)
![1-(4-Octylphenyl)-2-phenyl-2-{[7-(triethoxysilyl)heptyl]sulfanyl}ethan-1-one](/img/structure/B14173951.png)


![4-[(2-Aminoethyl)carbamoyl]-3-methoxybenzene-1-sulfonic acid](/img/structure/B14173978.png)






![1H-Pyrazole-3-methanamine,1-(4-bromophenyl)-N-[(1R)-1-(3-chlorophenyl)ethyl]-5-methoxy-a-methyl-,(aR)-](/img/structure/B14174019.png)
